3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one
Description
Properties
IUPAC Name |
3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-4-5-8-11-15(18)12-9-6-7-10-13(12)16(2)14(15)17/h6-7,9-10,18H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVRJMDLPUVFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1(C2=CC=CC=C2N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933801 | |
| Record name | 3-(Hex-1-yn-1-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149916-73-4 | |
| Record name | 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149916734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hex-1-yn-1-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and alkynes.
Reaction Conditions: The key step involves the coupling of the indole derivative with the alkyne under palladium-catalyzed conditions. This reaction is often carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The hexynyl group can be substituted with other functional groups through reactions with halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and bases like sodium hydroxide.
Scientific Research Applications
3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one with structurally related indol-2-one derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Structural Analogues
Key structural variations among indol-2-ones include substituents at the 3-hydroxy position, N1 substitutions, and additional ring modifications.
*Calculated based on structural similarity.
Key Research Findings
- Structural Flexibility : Substitution at C3 significantly alters electronic properties. For example, electron-withdrawing groups (e.g., pyridinyl in ) reduce basicity at the indole nitrogen compared to electron-donating substituents.
- Biological Relevance : Analogues with aryl-ketone motifs (e.g., ) show promise as inhibitors of amyloid aggregation or inflammation pathways.
Biological Activity
Overview
3-Hex-1-ynyl-3-hydroxy-1-methylindol-2-one is a synthetic compound belonging to the indolinone family, characterized by its unique structure, which includes a hexynyl group attached to the indolinone core. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including enzyme inhibition and therapeutic applications.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which modulates the enzyme's function. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways. A study demonstrated that the compound inhibited the proliferation of human cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, contributing to its potential use in treating inflammatory diseases. The mechanism involves the suppression of NF-kB activation, which is crucial for the expression of inflammatory mediators.
In Vitro Studies
In vitro studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MCF-7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 18 | Inhibition of proliferation |
These findings indicate that this compound could be a valuable lead compound for further development in cancer therapy.
Animal Models
In vivo studies using animal models have further corroborated the anti-cancer and anti-inflammatory effects observed in vitro. Treatment with the compound resulted in reduced tumor growth and decreased levels of inflammatory markers in serum samples from treated animals. This suggests that it may have systemic effects that warrant further investigation.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indolinone derivatives:
| Compound Name | Structure Similarity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-Methyl-3-(1-hexynyl)-4-(benzyloxy)-1,2-dihydropyridine-2-one | Moderate | Moderate | Low |
| Benzene, 1-(1-hexynyl)-3-methyl | Low | None | None |
This comparison illustrates that while there are other compounds with similar structures, their biological activities differ significantly from those of this compound.
Q & A
Q. What are the optimal synthetic routes for 3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of indol-2-one derivatives typically involves multi-step protocols. For example, cyclization steps using ethanol under reflux conditions are effective for forming the indole core . Catalysts like p-toluenesulfonic acid (p-TSA) have been shown to enhance reaction efficiency in analogous indol-2-one syntheses, achieving yields up to 95% . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions.
- Temperature control : Reflux (80–120°C) for cyclization steps.
- Catalyst optimization : Acidic or basic catalysts to stabilize intermediates.
Q. Example Reaction Table
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | Ethanol, reflux, 12h | Core cyclization | 70–85% | |
| 2 | p-TSA, toluene, 80°C | Catalytic dehydration | 90–95% |
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Identify substituents on the indole ring. For example, methyl groups resonate at δ 1.2–1.5 ppm, while aromatic protons appear at δ 6.8–7.5 ppm .
- IR Spectroscopy : Confirm functional groups (e.g., hydroxyl stretches at 3400–3200 cm⁻¹, carbonyl peaks at ~1700 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) validate the molecular weight. Fragmentation patterns (e.g., loss of –OH or –CH₃ groups) corroborate substituents .
Q. What solvent systems and storage conditions are recommended to maintain the stability of this compound?
Methodological Answer:
- Solubility : Use DMSO or DMF for dissolution; avoid protic solvents (e.g., water) to prevent hydrolysis .
- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to minimize oxidation .
- Handling : Use gloveboxes for air-sensitive steps and HPLC-grade solvents for purification .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed and literature melting points during purity assessment?
Methodological Answer: Discrepancies in melting points (e.g., observed 291–293°C vs. literature 282–284°C ) may arise from polymorphism or impurities. Steps to address this:
Purity Analysis : Conduct HPLC (C18 column, MeCN/H₂O gradient) to quantify impurities.
Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions.
Recrystallization : Test solvents (e.g., ethyl acetate/hexane) to isolate pure polymorphs .
Q. What strategies improve regioselectivity in multi-step syntheses involving sensitive functional groups (e.g., hydroxyl or alkyne moieties)?
Methodological Answer:
- Protecting Groups : Temporarily mask hydroxyl groups with TBS or acetyl during harsh reactions .
- Catalytic Control : Use Pd/Cu systems for alkyne couplings to prevent side reactions .
- Low-Temperature Steps : Perform Grignard additions at –78°C to stabilize intermediates .
Q. How can X-ray crystallography and computational modeling elucidate non-classical hydrogen bonding in this compound?
Methodological Answer:
Q. What mechanistic insights guide the design of derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity .
- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate substituents with activity .
- Metabolic Stability : Use microsomal incubations to identify labile sites for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
